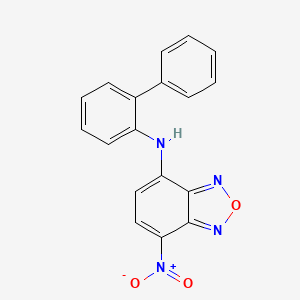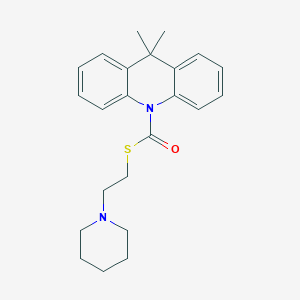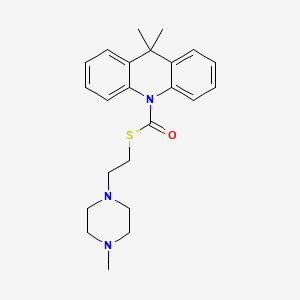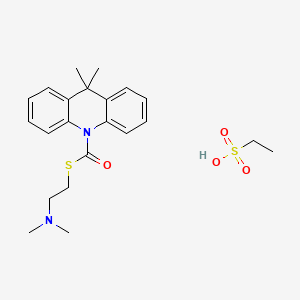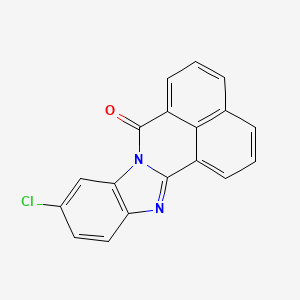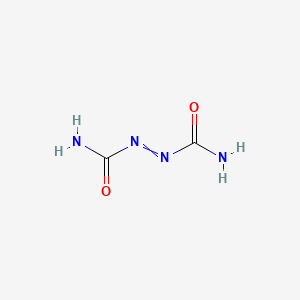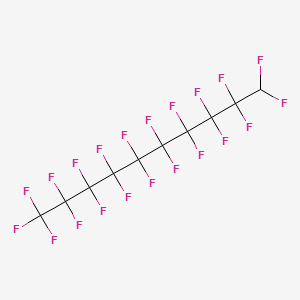
1H-Perfluorodecane
Vue d'ensemble
Description
1H-Perfluorodecane is a chemical compound with the formula C10HF21. Its molecular weight is 520.0814 . It is also known by the name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane .
Molecular Structure Analysis
The molecular structure of 1H-Perfluorodecane consists of a carbon backbone with fluorine atoms replacing the hydrogen atoms typically found in alkyl chains . The 3D structure of the molecule can be viewed using specific software .
Physical And Chemical Properties Analysis
1H-Perfluorodecane has a molecular weight of 520.0814 . More detailed physical and chemical properties were not found in the available resources.
Applications De Recherche Scientifique
1. Functionalizing Graphite Nanosheets and Single-Walled Carbon Nanotubes
- Application Summary: 1H-Perfluorodecane is used in a one-pot reaction to functionalize graphite nanosheets (graphene) and single-walled carbon nanotubes (SWNTs) with perfluorinated alkyl groups .
- Methods of Application: The free radical addition of 1-iodo-1H,1H,2H, 2H-perfluorododecane to ortho-dichlorobenzene suspensions of the carbon nanomaterial is initiated by thermal decomposition of benzoyl peroxide .
- Results or Outcomes: The products show enhanced dispersability in CHCl3 as compared to unfunctionalized starting materials .
2. Preparing Superhydrophobic-Superoleophilic Membranes for Oil–Water Separation
- Application Summary: 1H-Perfluorodecane is used in the preparation of poly (1H,1H,2H,2H-perfluorodecyl acrylate) (PPFDA) thin films, which are deposited on stainless steel meshes to prepare superhydrophobic-superoleophilic membranes for oil–water separation .
- Methods of Application: The PPFDA thin films are deposited on stainless steel meshes by initiated chemical vapor deposition (iCVD) method .
- Results or Outcomes: The iCVD-coated meshes were directly used for oil–water separation without using an extra force or chemical reagent. A high separation efficiency value of 98.5% was observed .
3. Preparation of 1H,1H,2H-Heptadecafluorodecene
- Application Summary: 1H-Perfluorodecane is used in the synthesis of 1H,1H,2H-Heptadecafluorodecene .
- Methods of Application: 1H,1H,2H,2H-1Iodide-Perfluorodecane was synthesized using perfluorooctyl iodide and ethylene as materials, then reacted with sodium methoxide/methanol to gain 1H,1H,2H-Heptadecafluorodecene .
- Results or Outcomes: The yield of 1H,1H,2H-Heptadecafluorodecene was up to 80% .
4. Functionalizing Multi-layered Graphene and Single-Walled Carbon Nanotubes
- Application Summary: 1H-Perfluorodecane is used in a one-pot reaction to functionalize multi-layered graphene and single-walled carbon nanotubes with perfluorinated alkyl groups .
- Methods of Application: The free radical addition of 1-iodo-1H,1H,2H, 2H-perfluorododecane to ortho-dichlorobenzene suspensions of the carbon nanomaterial is initiated by thermal decomposition .
- Results or Outcomes: The products show enhanced dispersability in CHCl3 as compared to unfunctionalized starting materials .
5. Preparation of High-Performance Organic Thin-Film Transistors
- Application Summary: 1H-Perfluorodecane is used in the preparation of chemical compounds employed in high-performance organic thin-film transistors .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
6. Application in Boat and Building Paint
- Application Summary: 1H-Perfluorodecane finds its application as an appliance in boat and building paint .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
7. Functionalizing Multi-layered Graphene and Single-Walled Carbon Nanotubes
- Application Summary: 1H-Perfluorodecane is used in a one-pot reaction to functionalize multi-layered graphene and single-walled carbon nanotubes with perfluorinated alkyl groups .
- Methods of Application: The free radical addition of 1-iodo-1H,1H,2H, 2H-perfluorododecane to ortho-dichlorobenzene suspensions of the carbon nanomaterial is initiated by thermal decomposition .
- Results or Outcomes: The products show enhanced dispersability in CHCl3 as compared to unfunctionalized starting materials .
8. Preparation of High-Performance Organic Thin-Film Transistors
- Application Summary: 1H-Perfluorodecane is used in the preparation of chemical compounds employed in high-performance organic thin-film transistors .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
9. Application in Boat and Building Paint
Safety And Hazards
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF21/c11-1(12)2(13,14)3(15,16)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)31/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNMEFYRPYNWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190951 | |
| Record name | 1-H-Perfluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Perfluorodecane | |
CAS RN |
375-97-3 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Heneicosafluorodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-H-Perflurodecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-H-Perfluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



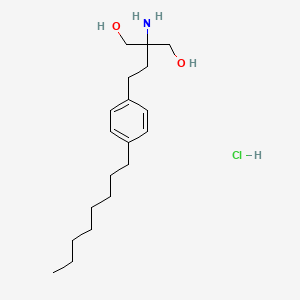
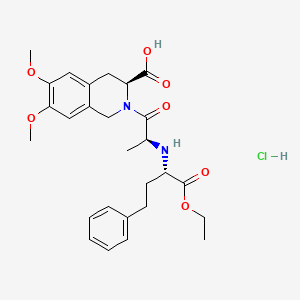
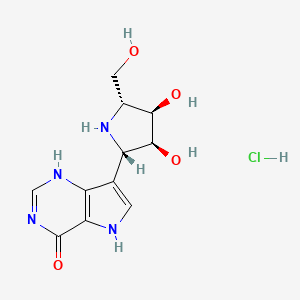
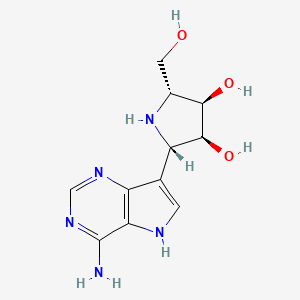
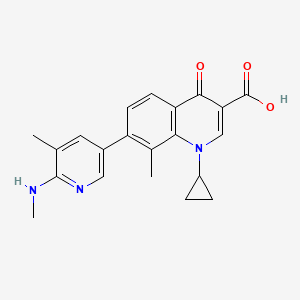
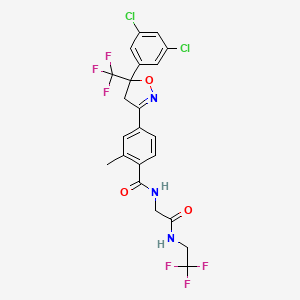
![5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone](/img/structure/B1663893.png)
![3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1663894.png)
